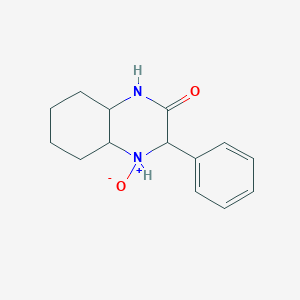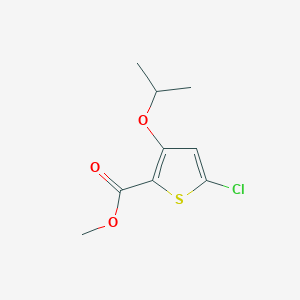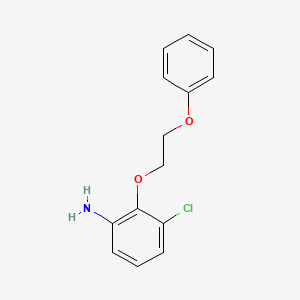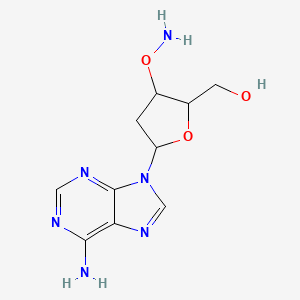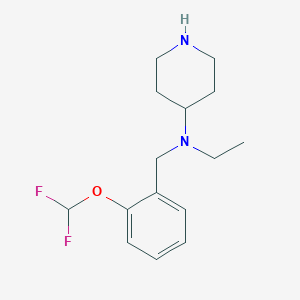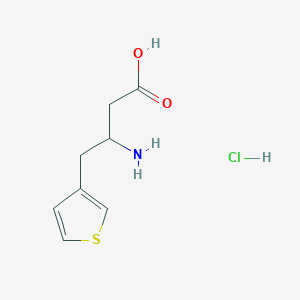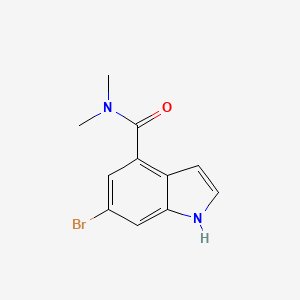
tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4,5-difluorophenol and tert-butyl azetidine-1-carboxylate.
Reaction Steps:
Industrial Production Methods:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring or the phenoxy group.
Coupling Reactions: The presence of bromine allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the azetidine ring or phenoxy group.
Coupling Products: Various substituted phenoxyazetidines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its unique reactivity.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Application in the synthesis of advanced materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
tert-Butyl 3-(4-bromo-2,5-difluorophenoxy)azetidine-1-carboxylate: Similar structure but different substitution pattern on the phenoxy group.
tert-Butyl 3-(2-chloro-4,5-difluorophenoxy)azetidine-1-carboxylate: Chlorine instead of bromine, affecting reactivity and biological activity.
tert-Butyl 3-(2-bromo-4,5-dichlorophenoxy)azetidine-1-carboxylate: Presence of chlorine atoms in addition to bromine, altering its chemical properties.
Uniqueness:
The unique combination of bromine and fluorine atoms in tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H16BrF2NO3 |
|---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-4,5-difluorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO3/c1-14(2,3)21-13(19)18-6-8(7-18)20-12-5-11(17)10(16)4-9(12)15/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GKDIRHWNRGIXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


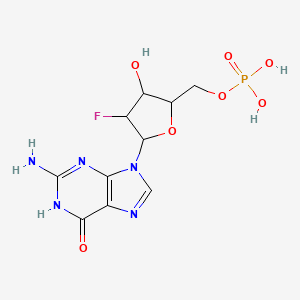
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)

